molecular formula C9H12N4O2 B2542226 5-Nitro-2-(piperidin-1-yl)pyrimidine CAS No. 64269-43-8

5-Nitro-2-(piperidin-1-yl)pyrimidine

Cat. No.: B2542226
CAS No.: 64269-43-8
M. Wt: 208.221
InChI Key: BHMJEQQVWJLRFP-UHFFFAOYSA-N
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Description

5-Nitro-2-(piperidin-1-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring. The nitro group at the 5-position of the pyrimidine ring and the piperidine substitution at the 2-position make this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

5-Nitro-2-(piperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the mechanism of action for 5-Nitro-2-(piperidin-1-yl)pyrimidine specifically is not available, piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The safety information for 5-Nitro-2-(piperidin-1-yl)pyridine includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(piperidin-1-yl)pyrimidine typically involves the nitration of 2-(piperidin-1-yl)pyrimidine. One common method includes the reaction of 2-(piperidin-1-yl)pyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 5-Amino-2-(piperidin-1-yl)pyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)pyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-(morpholin-4-yl)pyrimidine: Contains a morpholine ring instead of a piperidine ring, which can alter its chemical and biological properties.

    5-Nitro-2-(pyrrolidin-1-yl)pyrimidine: Contains a pyrrolidine ring, which may affect its reactivity and biological activity.

Uniqueness

5-Nitro-2-(piperidin-1-yl)pyrimidine is unique due to the presence of both the nitro group and the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-nitro-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMJEQQVWJLRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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